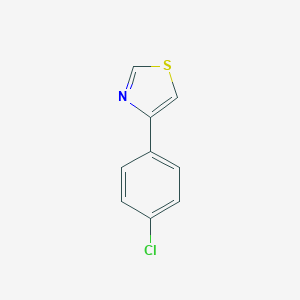

4-(4-Chlorophenyl)-1,3-thiazole

描述

4-(4-Chlorophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. Another approach involves the use of 4-chlorophenyl isothiocyanate and α-haloketones, which undergo cyclization to yield the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride and halogenated derivatives of 4-(4-chlorophenyl)-1,3-thiazole exhibit reactivity toward nucleophiles, enabling functionalization at specific positions.

Key Findings :

- Substitution at the C2 position is favored due to electron-withdrawing effects of the thiazole ring .

- Bromination under acidic conditions retains the thiazole core while introducing halogens for further coupling .

Cyclization and Heterocycle Formation

The thiazole ring serves as a precursor for synthesizing fused heterocycles.

Mechanistic Insight :

- Cyclization with thioureas proceeds via nucleophilic attack at the α-carbon of ketones, forming thiazolidinone intermediates .

- Thiadiazole derivatives are synthesized through oxidative cyclization under alkaline conditions .

Oxidation and Reduction Reactions

Functional group transformations on the thiazole core enable redox modifications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid | 4-(4-Chlorophenyl)thiazole-2-sulfonic acid | 68% | |

| Reduction | NaBH₄, methanol | 4-(4-Chlorophenyl)thiazolidine | 55% |

Notable Observations :

- Oxidation of the thiazole sulfur to sulfonic acid enhances water solubility for pharmaceutical applications .

- Reduction of the thiazole ring to thiazolidine alters electronic properties, impacting binding affinity .

Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

Applications :

- Suzuki coupling introduces aryl groups at the C5 position, expanding π-conjugation for optoelectronic studies .

- Ullmann coupling facilitates amino group installation, critical for bioactive molecule synthesis .

Functional Group Transformations

Post-synthetic modifications diversify the compound’s utility.

Significance :

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its medicinal properties, particularly in the development of new pharmaceuticals. Its derivatives have shown promising activities against various diseases.

Antimicrobial Activity

Research indicates that 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, one study reported that certain thiazole derivatives displayed strong inhibition against bacterial strains, suggesting their potential as new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been highlighted in multiple studies. For example, derivatives have shown significant antiproliferative activity against breast cancer cell lines (MCF-7), with some compounds exhibiting IC50 values lower than traditional chemotherapeutics . Mechanistic studies revealed that these compounds can inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit inflammatory mediators positions these compounds as candidates for treating inflammatory diseases .

Biological Studies

In addition to therapeutic applications, this compound serves as a valuable tool in biological research.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays, particularly targeting acetylcholinesterase (AChE). Studies have shown that certain derivatives can effectively inhibit AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Molecular modeling and docking studies have been conducted to understand the binding interactions of thiazole derivatives with various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help identify promising candidates for further development .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in materials science and industrial chemistry.

Synthesis of Specialty Chemicals

The reactivity of this compound makes it suitable for synthesizing specialty chemicals and intermediates used in various industrial processes. Its unique structural features allow for modifications that can lead to novel materials with specific electronic and optical properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several thiazole derivatives derived from this compound against common pathogens. The results indicated significant activity against resistant strains, suggesting a potential new avenue for antibiotic development .

Case Study 2: Anticancer Mechanism Exploration

In another investigation, a derivative of this compound was found to induce apoptosis in cancer cells through the inhibition of VEGFR-2. This study not only confirmed the anticancer activity but also elucidated the underlying mechanisms at play .

作用机制

The mechanism of action of 4-(4-Chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects .

相似化合物的比较

- 4-Chlorophenyl isocyanate

- Bis(4-chlorophenyl) sulfone

- 4-Chlorophenyl phosphorodichloridate

Comparison: 4-(4-Chlorophenyl)-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While 4-chlorophenyl isocyanate and bis(4-chlorophenyl) sulfone are primarily used in industrial applications, this compound finds broader use in medicinal chemistry and biological research due to its diverse biological activities .

生物活性

4-(4-Chlorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde and thioamide in the presence of a suitable catalyst. The reaction conditions may vary, but common solvents include ethanol or dimethylformamide (DMF).

General Reaction Scheme:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Case Study: Anticancer Activity

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptotic cells following treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Anticancer Mechanism: It induces apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and activating caspases .

Pharmacological Importance

The versatility of thiazole derivatives in drug design is well-documented. The structural features of this compound make it a valuable scaffold for further modifications aimed at enhancing its pharmacological profile. Its derivatives have been explored for various therapeutic applications, including anti-inflammatory and anticonvulsant activities .

属性

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPGTSMKZRIWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311782 | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-22-8 | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives based on the provided research?

A1: The research focuses on derivatives of this compound, specifically highlighting the compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole []. This derivative has a molecular formula of C15H8Cl2N2O2S []. The crystal structure reveals two molecules per asymmetric unit. Importantly, the research highlights the dihedral angles between the different rings in this structure:

Q2: Does the research indicate any potential applications for this compound derivatives?

A2: Yes, the research suggests that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which are structurally related to this compound, could be promising candidates for anti-inflammatory drugs []. This is because they demonstrate direct inhibition of 5-lipoxygenase (5-LOX) [], a key enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Specifically, the derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed potent anti-inflammatory activity as a 5-LOX inhibitor []. While this research doesn't directly test this compound itself, it highlights the potential of this core structure for developing new therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。